![molecular formula C24H19F2NO3S B2436863 6,7-difluoro-1-(4-methylbenzyl)-3-[(4-methylphenyl)sulfonyl]quinolin-4(1H)-one CAS No. 899213-85-5](/img/structure/B2436863.png)
6,7-difluoro-1-(4-methylbenzyl)-3-[(4-methylphenyl)sulfonyl]quinolin-4(1H)-one
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Description
6,7-difluoro-1-(4-methylbenzyl)-3-[(4-methylphenyl)sulfonyl]quinolin-4(1H)-one is a synthetic compound that belongs to the quinolone family of compounds. It is a potent inhibitor of human immunodeficiency virus type 1 (HIV-1) integrase and has shown promising results in the treatment of HIV-1 infections.
Scientific Research Applications
Metabolic Studies and Toxicological Screenings
A study focusing on the in vitro metabolic fate of certain synthetic cannabinoid receptor agonists, including compounds structurally related to 6,7-difluoro-1-(4-methylbenzyl)-3-[(4-methylphenyl)sulfonyl]quinolin-4(1H)-one, investigated the identification of metabolites and the role of various enzymes in metabolism. This research is critical for understanding how these compounds are processed in the body and for identifying targets for toxicological screenings (Richter et al., 2022).
Analytical Characterization
Another study provided extensive characterization of a group of synthetic cannabinoid receptor agonists, including compounds similar to 6,7-difluoro-1-(4-methylbenzyl)-3-[(4-methylphenyl)sulfonyl]quinolin-4(1H)-one. This research is vital for forensic and clinical investigations related to new psychoactive substances (Brandt et al., 2020).
Phototoxicity Studies
The photochemistry of fluorinated quinolone compounds, which bear resemblance to the structure of interest, was studied in the context of therapy as antibacterials. The insights from this research can help understand the phototoxic properties of similar compounds (Fasani et al., 1999).
Synthesis and Transformations
Research has been conducted on the synthesis and conversions of compounds structurally related to 6,7-difluoro-1-(4-methylbenzyl)-3-[(4-methylphenyl)sulfonyl]quinolin-4(1H)-one. These studies are crucial for advancing the understanding of how such compounds can be synthesized and modified for various applications (Lenihan & Shechter, 1999).
Antioxidant Properties
Research exploring coumarin-fused quinolines demonstrated that these compounds, which share structural features with the compound , can act as antioxidants. This finding has potential implications for the development of novel antioxidants (Xi & Liu, 2015).
Anticancer Activity
A study on the anticancer activity of makaluvamine analogues, which are structurally similar to the compound of interest, highlighted the potential of these compounds as therapeutic agents against cancer (Wang et al., 2009).
properties
IUPAC Name |
6,7-difluoro-1-[(4-methylphenyl)methyl]-3-(4-methylphenyl)sulfonylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F2NO3S/c1-15-3-7-17(8-4-15)13-27-14-23(31(29,30)18-9-5-16(2)6-10-18)24(28)19-11-20(25)21(26)12-22(19)27/h3-12,14H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBKUWXVMTZTRMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C(=O)C3=CC(=C(C=C32)F)F)S(=O)(=O)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-difluoro-1-(4-methylbenzyl)-3-[(4-methylphenyl)sulfonyl]quinolin-4(1H)-one |
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